BenchChemオンラインストアへようこそ!

GRC-17536

TRPA1 antagonist IC50 potency pain research

GRC-17536 (CAS 1246761-03-4) is an orally available, small-molecule transient receptor potential ankyrin 1 (TRPA1) antagonist developed by Glenmark Pharmaceuticals. It belongs to the thieno[2,3-d]pyrimidine-dione acetamide class.

Molecular Formula
Molecular Weight
Cat. No. B1192796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRC-17536
SynonymsGRC-17536;  GRC 17536;  GRC17536.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GRC-17536 TRPA1 Antagonist for Pain and Cough Research: Key Compound Identification Data


GRC-17536 (CAS 1246761-03-4) is an orally available, small-molecule transient receptor potential ankyrin 1 (TRPA1) antagonist developed by Glenmark Pharmaceuticals. It belongs to the thieno[2,3-d]pyrimidine-dione acetamide class . The compound reached Phase 2 clinical development for painful diabetic peripheral neuropathy and refractory chronic cough, with demonstrated proof-of-concept efficacy in a subgroup of patients . Its molecular formula is C20H13F5N4O3S2 (MW 516.46) and it is supplied as a research-use-only tool compound by multiple specialty chemical vendors .

Why Generic TRPA1 Antagonists Cannot Substitute for GRC-17536 in Pain and Cough Research


TRPA1 antagonists span a wide potency range—from low-micromolar tool compounds (HC-030031: IC50 ~5–6 µM ) to sub-nanomolar clinical candidates—and differ markedly in selectivity, oral bioavailability, and clinical validation status. GRC-17536 sits at the intersection of sub-10 nanomolar cellular potency, >1,000-fold selectivity over other TRP channels, demonstrated oral in vivo efficacy in both neuropathic pain and cough models, and human Phase 2 proof-of-concept data . A structurally close analog, compound 7, exhibited approximately 3.4-fold weaker potency in the same assay despite sharing the same chemotype, demonstrating that minor structural modifications produce quantifiable potency shifts . Substituting an unvalidated or less potent TRPA1 antagonist for GRC-17536 in pain or cough models therefore risks both reduced target engagement and loss of translational relevance.

GRC-17536 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Sub-Nanomolar Cellular Potency vs. Legacy Micromolar TRPA1 Tool Compounds

GRC-17536 inhibits citric acid-induced Ca²⁺ influx in hTRPA1/CHO cells with an IC50 of 4.6 nM . By contrast, the widely used TRPA1 tool compound HC-030031 exhibits an IC50 of 5.3–6.2 µM against AITC-induced human TRPA1 activation , and AP-18 shows an IC50 of 3.1 µM on human TRPA1 . This represents an approximately 1,150-fold potency advantage for GRC-17536 over HC-030031 and a 674-fold advantage over AP-18 in comparable cellular TRPA1 functional assays.

TRPA1 antagonist IC50 potency pain research cough research calcium influx assay

Direct Head-to-Head Potency Advantage Over Structural Analog Compound 7 (Same Chemical Series)

In the same study and identical assay conditions, GRC-17536 demonstrated superior potency compared to compound 7, a structurally related TRPA1 antagonist from the same thieno[2,3-d]pyrimidine-dione series. In CCD19-Lu human lung fibroblast cells, GRC-17536 inhibited citric acid-induced Ca²⁺ influx with an IC50 of 8.2 nM, while compound 7 showed an IC50 of 27.9 nM—a 3.4-fold difference . In hTRPA1/CHO recombinant cells, the IC50 values were 4.6 nM and 7.1 nM, respectively (1.5-fold difference). In A549 epithelial cells, compound 7 was marginally more potent (3.66 nM vs. 5.0 nM), illustrating cell-type-dependent pharmacology .

GRC-17536 compound 7 structure-activity relationship TRPA1 calcium influx chemical probe

TRP Channel Selectivity: >1,000-Fold Discrimination Over TRPV1, TRPV3, TRPV4, and TRPM8

GRC-17536 was profiled against a panel of related TRP channels—TRPV1, TRPV3, TRPV4, and TRPM8—using their respective agonists (capsaicin 1 µM, 2-APB 1 mM, 4α-PDD 30 µM, and icilin 250 nM). GRC-17536 displayed no significant inhibitory activity against any of these channels at concentrations up to 1 µM, corresponding to >1,000-fold selectivity over its TRPA1 IC50 . In a direct functional demonstration, the TRPV1-selective antagonist GRC 6211 (tested up to 10 µM) completely failed to inhibit citric acid-induced Ca²⁺ influx in TRPA1-expressing CCD19-Lu and A549 cells, confirming that citric acid-evoked responses are TRPA1-specific and that GRC-17536's activity is on-target .

TRPA1 selectivity TRP channels off-target profiling TRPV1 TRPM8

In Vivo Antitussive Efficacy: Superior to Dextromethorphan Gold Standard in Guinea Pig Cough Model

In a conscious guinea pig citric acid aerosol-induced cough model, GRC-17536 produced 79% and 89% inhibition of cough at intraperitoneal doses of 60 and 100 mg/kg, respectively, compared to vehicle-treated animals . The positive control, dextromethorphan—a clinically used antitussive—achieved only 66% cough inhibition at its effective dose of 30 mg/kg i.p. . At the EDmax dose producing ~89% cough suppression, the free mean plasma concentration of GRC-17536 approximated its in vitro TRPA1 IC50, demonstrating pharmacokinetic-pharmacodynamic concordance .

antitussive cough model guinea pig in vivo efficacy dextromethorphan

Clinical Phase 2 Proof-of-Concept in Painful Diabetic Neuropathy: Human Validation Lacking for Tool Compounds

GRC-17536 is one of only a handful of TRPA1 antagonists to have demonstrated efficacy in a randomized, double-blind, placebo-controlled Phase 2a clinical trial for painful diabetic peripheral neuropathy (NCT01556152) . The 4-week parallel-group study evaluated efficacy, safety, and tolerability in patients with Type 1 or Type 2 diabetes and DPN-associated pain of 6 months to 5 years duration . This clinical validation stands in contrast to widely used research-grade TRPA1 antagonists such as HC-030031, AP-18, A-967079, and Chembridge-5861528, none of which have progressed to or demonstrated efficacy in human clinical trials for any indication . A 2015 patent review explicitly notes that 'in Phase 2a proof-of-concept studies the TRPA1 antagonist GRC17536 has shown efficacy in patients with painful diabetic neuropathy' .

diabetic neuropathy Phase 2 clinical trial proof-of-concept neuropathic pain translational validation

Oral Bioavailability Enables Per Oral Dosing in Chronic In Vivo Models Unlike Many TRPA1 Tool Compounds

GRC-17536 is repeatedly characterized in the peer-reviewed and patent literature as an orally available TRPA1 antagonist . This property distinguishes it from several early-generation TRPA1 tool antagonists: HC-030031 requires relatively high oral doses (100 mg/kg in rat to reduce AITC-induced nocifensive behaviors ), and AP-18 has been used almost exclusively via intraperitoneal or local injection routes in published studies . GRC-17536's oral route of administration enabled the chronic 4-week Phase 2a clinical dosing regimen in diabetic neuropathy patients , and its in vivo efficacy in the guinea pig cough model was demonstrated following systemic (i.p.) administration with plasma concentrations that tracked in vitro IC50 values .

oral bioavailability in vivo dosing TRPA1 antagonist pharmacokinetics chronic pain models

Optimal Research and Translational Application Scenarios for GRC-17536 Based on Evidence


TRPA1 Target Validation in Diabetic Neuropathic Pain Models Requiring Clinical-Grade Probe

GRC-17536 is the most appropriate TRPA1 chemical probe for laboratories investigating the translational relevance of TRPA1 antagonism in diabetic peripheral neuropathy. Its Phase 2a proof-of-concept efficacy data in DPN patients , combined with sub-10 nanomolar cellular potency and oral bioavailability , make it uniquely suited for chronic oral dosing paradigms in rodent DPN models (e.g., streptozotocin-induced or high-fat diet models). Researchers seeking to replicate clinically-relevant TRPA1 pharmacology should select GRC-17536 over tool compounds such as HC-030031 or AP-18, which lack human validation and require substantially higher in vivo doses.

TRPA1-Mediated Cough Reflex Studies: Benchmarking Novel Antitussives Against a Validated Standard

In citric acid, allyl isothiocyanate, or TLR-ligand-evoked cough models, GRC-17536 serves as a quantitatively characterized positive control with published performance benchmarks. Its 89% cough suppression at 100 mg/kg in the guinea pig citric acid model—exceeding dextromethorphan's 66% —makes it the preferred reference standard for evaluating novel TRPA1 antagonists or dual-mechanism antitussives. Additionally, GRC-17536's demonstrated blockade of TLR4, TLR7, and TLR8 ligand-enhanced TRPA1 calcium uptake (51.3–63.0% inhibition at 10 nM; 96.1–98.6% at 1 µM in hTRPA1/CHO cells) supports its use in pathogen-associated cough models where TLR-TRPA1 crosstalk is implicated.

Selective TRPA1 Pharmacology in Sensory Neuron Preparations Co-Expressing Multiple TRP Channels

For patch-clamp electrophysiology or calcium imaging in dorsal root ganglion (DRG) neurons—where TRPA1, TRPV1, TRPV3, TRPV4, and TRPM8 are co-expressed—GRC-17536's >1,000-fold selectivity over these related channels at 1 µM enables unambiguous attribution of observed effects to TRPA1 blockade. This degree of selectivity is essential for studies dissecting the specific contribution of TRPA1 (versus TRPV1) to nociceptor sensitization, inflammatory mediator release, or cold allodynia. The TRPV1-selective antagonist GRC 6211's failure to inhibit citric acid-evoked responses provides a useful orthogonal pharmacological control to pair with GRC-17536 in these experimental designs.

Chronic Oral Dosing Studies in Inflammatory and Neuropathic Pain Requiring Sustained Target Engagement

For experimental protocols requiring weeks of daily compound administration—including chronic constriction injury (CCI), spared nerve injury (SNI), complete Freund's adjuvant (CFA)-induced inflammation, or chemotherapy-induced peripheral neuropathy models—GRC-17536's oral route of administration and human Phase 2 safety data supporting 4-week dosing offer practical advantages over injection-only TRPA1 antagonists. Its pharmacokinetic-pharmacodynamic relationship, where free plasma concentrations at efficacious doses approximate the in vitro IC50 , facilitates dose selection and exposure-response modeling in longitudinal pain behavior studies.

Quote Request

Request a Quote for GRC-17536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.